molecular formula C6H9NO3 B11808345 3-Oxopiperidine-2-carboxylic acid

3-Oxopiperidine-2-carboxylic acid

Cat. No.: B11808345
M. Wt: 143.14 g/mol
InChI Key: GIDRSBPYWDYFFX-UHFFFAOYSA-N
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Description

3-Oxopiperidine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H9NO3. It is a derivative of piperidine, featuring a carboxylic acid group at the second position and a ketone group at the third position. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxopiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the cyclization of N-protected amino acids under acidic or basic conditions can yield the desired compound. Another method involves the oxidation of piperidine derivatives using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process typically includes the cyclization of suitable precursors followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: More oxidized piperidine derivatives.

    Reduction Products: 3-Hydroxypiperidine-2-carboxylic acid.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

3-Oxopiperidine-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxopiperidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by modulating enzyme activity or receptor binding. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions .

Comparison with Similar Compounds

3-Oxopiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique position of this compound in various research and industrial contexts.

Properties

IUPAC Name

3-oxopiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-2-1-3-7-5(4)6(9)10/h5,7H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDRSBPYWDYFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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